Dimethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}benzene-1,4-dicarboxylate
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Overview
Description
Dimethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}benzene-1,4-dicarboxylate is a complex organic compound that features a piperidine ring, a benzene ring, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylpiperidine with carbon disulfide to form the corresponding thiocarbamate. This intermediate is then reacted with dimethyl 2-aminobenzene-1,4-dicarboxylate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Dimethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The piperidine ring and ester groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: Similar in structure but with a bipyridine core instead of a piperidine ring.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Contains a dihydropyridine ring and is used in different applications.
2-(1-Ethylpiperidin-4-yl)ethanamine: Features a piperidine ring but lacks the benzene and ester groups.
Uniqueness
Dimethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}benzene-1,4-dicarboxylate is unique due to its combination of a piperidine ring, benzene ring, and ester functional groups.
Properties
Molecular Formula |
C18H24N2O4S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
dimethyl 2-[(2-ethylpiperidine-1-carbothioyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H24N2O4S/c1-4-13-7-5-6-10-20(13)18(25)19-15-11-12(16(21)23-2)8-9-14(15)17(22)24-3/h8-9,11,13H,4-7,10H2,1-3H3,(H,19,25) |
InChI Key |
LVKPQWQBNPJJLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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